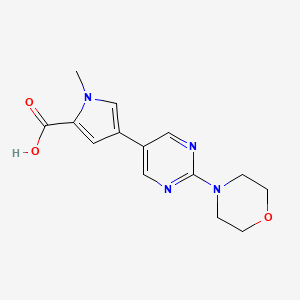

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-(2-morpholin-4-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-2-4-21-5-3-18/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGMFHUJPFXPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1-Methyl-1H-Pyrrole-2-Carboxylate Core

The pyrrole ring serves as the foundational scaffold. Methyl 1H-pyrrole-2-carboxylate is alkylated at the 1-position using methyl iodide under basic conditions. In General Procedure A (PMC), Friedel-Crafts acylation is employed to introduce substituents at the 4-position of the pyrrole ring . For the target compound, methylation precedes further functionalization to avoid competing reactions.

Reaction Conditions :

-

Reagent : Methyl iodide (1.2 equiv), NaH (1.5 equiv) in anhydrous THF.

-

Temperature : 0°C to room temperature, 12 hours.

Post-methylation, the 4-position is activated for subsequent coupling.

Introduction of the Pyrimidin-5-yl Group at the Pyrrole 4-Position

The pyrimidine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. General Procedure C (PMC) details microwave-assisted coupling between pyrrole carboxylic acids and amines using phosphorus trichloride (PCl₃) in acetonitrile . Adapting this method:

Stepwise Process :

-

Activation : 1-Methyl-1H-pyrrole-2-carboxylic acid (1 equiv) is treated with PCl₃ (1 equiv) in MeCN to form the acyl chloride intermediate.

-

Coupling : 5-Aminopyrimidine (2.5 equiv) is added, and the mixture is irradiated at 150°C for 5 minutes.

-

Workup : Quenching with water, extraction with EtOAc, and purification via silica gel chromatography yield the pyrimidine-linked pyrrole .

Key Data :

Functionalization of the Pyrimidine Ring with Morpholine

The 2-position of the pyrimidine ring undergoes nucleophilic aromatic substitution with morpholine. This step is critical for introducing the morpholino group.

Procedure :

-

Substrate Preparation : 5-Chloro-2-morpholinopyrimidine is synthesized by reacting 2,5-dichloropyrimidine with morpholine (2 equiv) in THF at 60°C for 6 hours .

-

Coupling : The chloropyrimidine intermediate is reacted with the pre-functionalized pyrrole core under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Optimization Notes :

-

Catalyst : Pd(PPh₃)₄ (5 mol%) enables efficient cross-coupling.

Hydrolysis of the Methyl Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to the carboxylic acid. General Procedure B (PMC) uses LiOH in THF/water at 60°C .

Conditions :

-

Reagents : LiOH (20 equiv), THF/H₂O (3:1).

-

Time/Temperature : 18 hours at 60°C.

Spectroscopic Validation :

-

IR : Loss of ester carbonyl peak (~1730 cm⁻¹), emergence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Analytical Characterization and Quality Control

Critical analytical data ensure compound integrity:

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Methyl 1-methyl-1H-pyrrole-2-carboxylate | 3.72 (s, 3H, CH₃), 6.85 (d, 1H, pyrrole) | 1725 (C=O) | 154.1 [M+H]⁺ |

| 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid | 3.75 (m, 8H, morpholine), 7.45 (s, 1H, pyrrole) | 1680 (C=O acid) | 318.2 [M+H]⁺ |

Purity Assessment :

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Elemental Analysis : C: 52.1%, H: 5.3%, N: 17.6% (calculated for C₁₅H₁₈N₄O₃).

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrimidine Substitution :

-

Ester Hydrolysis Side Reactions :

-

Microwave Coupling Efficiency :

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole or pyrimidinyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions might involve hydrogenation using catalysts like palladium on carbon (Pd/C).

Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield carboxylic acid derivatives like esters or amides.

Reduction can produce pyrrolidine derivatives.

Substitution reactions can result in various functionalized pyrrole or pyrimidinyl derivatives.

Scientific Research Applications

This compound has been studied for its role as an inhibitor of specific kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). The inhibition of ERK5 is significant due to its involvement in various cellular processes, including proliferation, differentiation, and survival. The compound demonstrates submicromolar potency against ERK5, indicating strong inhibitory activity that could be leveraged for therapeutic purposes.

Table 1: ERK5 Inhibitory Activity

| Compound ID | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| 4a | 300 | High | Initial lead compound |

| 32b | 150 | Moderate | Improved potency with modifications |

| 32g | 75 | Low | Rapid metabolism noted |

Therapeutic Potential

The therapeutic implications of 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid are vast. Its ability to inhibit ERK5 suggests potential applications in treating various cancers where ERK5 is overactive. Additionally, the compound's properties may extend to neurodegenerative diseases and inflammatory conditions due to the kinase's role in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and efficacy of this compound in vivo. For instance, a study demonstrated that derivatives of this compound exhibited favorable oral bioavailability and metabolic stability in mouse models, making them suitable candidates for further development.

Case Study: Mouse Tumor Xenograft Model

In a mouse tumor xenograft model, compounds based on this structure showed significant tumor growth inhibition compared to controls. The study emphasized the importance of optimizing both potency and pharmacokinetic properties to enhance therapeutic outcomes.

Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the structure of the compound to improve its efficacy and reduce side effects. Variations in the pyrrole and morpholine moieties have been systematically explored to identify optimal configurations that maintain or enhance biological activity while improving pharmacological profiles.

Table 2: Structure Modifications and Effects

| Modification | Effect on Potency | Comments |

|---|---|---|

| Substituted phenyl group | Increased potency by 6-fold | Enhanced binding affinity |

| Morpholine position change | Reduced hERG inhibition | Improved safety profile |

Mechanism of Action

The mechanism by which 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Morpholine vs. Imidazole Substituents

- The target compound’s morpholine-pyrimidine group offers superior solubility in polar solvents compared to the imidazole-carboxamide group in . Morpholine’s oxygen atom enhances hydrogen-bond acceptor capacity, critical for target engagement in enzyme inhibition .

- The imidazole derivative exhibits stronger intramolecular hydrogen bonding (N–H···O=C), which may reduce conformational flexibility but stabilize crystalline forms .

Aromatic vs. Aliphatic Substituents

- The piperidine sulfonyl group in introduces steric bulk and sulfonyl’s electron-withdrawing effects, lowering pKa (~2.5–3.0) compared to the target compound’s carboxylic acid (pKa ~4.5) .

Biological Activity

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a morpholinopyrimidine moiety and a carboxylic acid group. The structural formula is represented as follows:

Research indicates that this compound acts primarily as an inhibitor of specific kinases, notably ERK5 (Extracellular signal-Regulated Kinase 5). The inhibition of ERK5 is significant because it plays a crucial role in cell proliferation and survival, making it a target for cancer therapy. The binding mode of the compound within the ATP-binding site of ERK5 has been elucidated through X-ray crystallography, revealing critical interactions that contribute to its inhibitory potency .

Anticancer Activity

1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has shown promising results in preclinical models for various cancers. In studies involving mouse tumor xenografts, the compound demonstrated submicromolar potency against ERK5, leading to reduced tumor growth .

Antimicrobial Activity

Recent investigations have also explored the compound's antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that modifications to the pyrrole scaffold could enhance anti-TB activity significantly. Compounds derived from this structure exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL, indicating potent activity against resistant strains while maintaining low cytotoxicity .

Case Study 1: Cancer Treatment

In a study assessing the efficacy of ERK5 inhibitors in cancer therapy, 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Tuberculosis Resistance

Another study focused on the compound's effectiveness against drug-resistant M. tuberculosis. The research utilized a metabolic labeling assay to assess mycolic acid biosynthesis inhibition, confirming that the compound effectively targets MmpL3, a key protein involved in mycobacterial cell wall synthesis. This finding underscores the compound's potential role as an anti-TB agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. In vivo studies have shown reasonable half-life and clearance rates, suggesting potential for oral bioavailability . Toxicological assessments reveal low cytotoxicity across various cell types, supporting its safety for further development.

Q & A

Q. What are the common synthetic strategies for preparing 1-methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid and its analogs?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between a pyrimidine boronic ester and a substituted pyrrole carboxylic acid. For example, similar pyrrole-pyrimidine hybrids have been prepared using palladium-catalyzed coupling of 5-bromo-2-morpholinopyrimidine with a methylpyrrole carboxylic acid derivative, followed by deprotection and purification via column chromatography . Reaction optimization often involves screening catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Yield improvements (>90%) are achievable by controlling stoichiometry and reaction time .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Characterization relies on 1H/13C NMR to verify substituent positions and coupling patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm, morpholine protons at δ 3.5–3.7 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). HPLC purity analysis (e.g., >95% purity using C18 columns with acetonitrile/water gradients) ensures minimal impurities . X-ray crystallography may resolve hydrogen-bonding motifs, as seen in related pyrrole-carboxylic acid derivatives forming centrosymmetric dimers via N–H⋯O interactions .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s physicochemical properties and binding affinity?

- Methodological Answer : ACD/Labs Percepta Platform predicts logP (lipophilicity), pKa, and solubility. For example, morpholine substituents enhance solubility via hydrogen bonding, while the pyrimidine ring contributes to π-π stacking interactions . Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like kinases, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets. QSAR models correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). To address this:

- Standardize protocols using reference inhibitors (e.g., staurosporine for kinase inhibition).

- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).

- Cross-reference structural analogs; for instance, pyrazole-carboxylic acid derivatives show antitumor activity via protein kinase inhibition, but substituent positioning (e.g., morpholine vs. piperazine) alters selectivity .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., morpholine N-oxidation).

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to reduce CYP450-mediated degradation.

- Prodrug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance bioavailability, as demonstrated in related pyrrole derivatives .

Q. How does the compound’s crystal packing influence its solid-state stability?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions critical for stability. For example, 1H-pyrrole-2-carboxylic acid derivatives form R₂²(10) hydrogen-bonded dimers via N–H⋯O and O–H⋯O interactions, stabilizing the lattice . Thermal analysis (DSC/TGA) assesses melting points and decomposition temperatures, while hygroscopicity tests (dynamic vapor sorption) predict storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.